![molecular formula C21H21FN2O3 B5564314 2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole, commonly known as FMIMI, is a synthetic indole compound. It has gained considerable attention in scientific research due to its potential therapeutic properties. FMIMI is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling.
作用機序
FMIMI exerts its effects by inhibiting CK1δ, which is a serine/threonine protein kinase. CK1δ is involved in the regulation of various cellular processes such as DNA damage response, circadian rhythm regulation, and Wnt signaling. FMIMI binds to the ATP-binding site of CK1δ, preventing its activity. This results in downstream effects such as decreased phosphorylation of target proteins, altered gene expression, and changes in cellular signaling pathways.
Biochemical and Physiological Effects:
FMIMI has been shown to have several biochemical and physiological effects. It has been shown to decrease cell viability and induce apoptosis in cancer cell lines. FMIMI has also been shown to inhibit the NF-κB pathway, resulting in decreased inflammation. Additionally, FMIMI has been shown to decrease tau protein phosphorylation, which is implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
FMIMI has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. FMIMI has also been shown to have low toxicity and high stability, making it a viable compound for in vitro and in vivo studies. However, FMIMI has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, FMIMI has not been extensively studied for its pharmacokinetic properties, which can limit its use in animal studies.
将来の方向性
There are several future directions for the study of FMIMI. One area of interest is the potential use of FMIMI in combination with other therapies for cancer treatment. FMIMI has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. Additionally, further studies are needed to determine the pharmacokinetic properties of FMIMI and its potential use in animal models of disease. Finally, the role of CK1δ in various cellular processes is still not fully understood, and further studies are needed to elucidate its function.
合成法
The synthesis of FMIMI involves several steps, starting with the reaction of 4-fluoroaniline with 4-chlorobutyryl chloride to produce 4-fluorobenzoyl chloride. This intermediate is then reacted with morpholine to form 2-(4-fluorophenyl)-4-morpholinyl)benzoyl chloride. The final step involves the reaction of this intermediate with 5-methoxy-1-methyl-1H-indole in the presence of a base to produce FMIMI. The synthesis of FMIMI has been optimized to increase yields and purity, making it a viable compound for scientific research.
科学的研究の応用
FMIMI has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer effects by inhibiting CK1δ, which is overexpressed in many types of cancer. FMIMI has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. Additionally, FMIMI has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as CK1δ is involved in the regulation of tau protein phosphorylation.
特性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(5-methoxy-1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-23-18-8-7-17(26-2)11-15(18)12-19(23)21(25)24-9-10-27-20(13-24)14-3-5-16(22)6-4-14/h3-8,11-12,20H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWERWKFIQYHZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


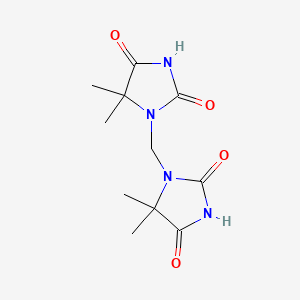
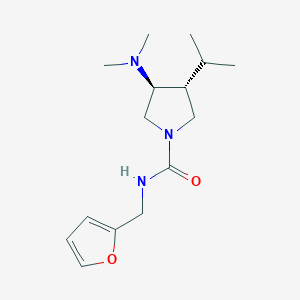
![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
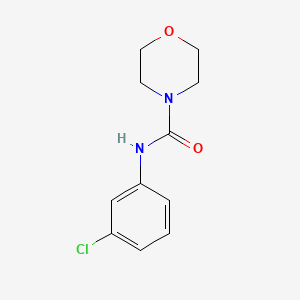
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
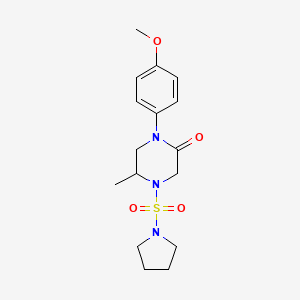
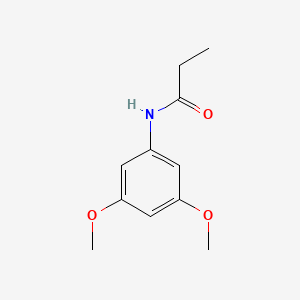
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
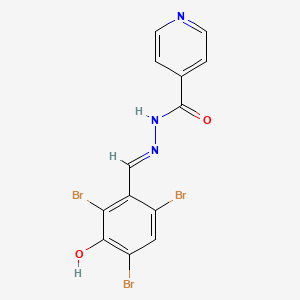

![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)